2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(6-METHYL-2-PYRIDYL)ACETAMIDE
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-(6-methyl-2-pyridyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorinated phenoxy group and a pyridyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-N-(6-methyl-2-pyridyl)acetamide typically involves the following steps:
Preparation of 4-Chloro-3,5-dimethylphenol: This intermediate can be synthesized by chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 4-Chloro-3,5-dimethylphenoxyacetic acid: The phenol intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.
Amidation Reaction: The phenoxyacetic acid derivative is then reacted with 6-methyl-2-pyridylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro group (if present) on the pyridyl ring can lead to the formation of an amine derivative.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-N-(6-methyl-2-pyridyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-N-(6-methyl-2-pyridyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-pyridyl)acetamide: Lacks the methyl group on the pyridyl ring.
2-(4-Chloro-3,5-dimethylphenoxy)-N-(6-methyl-3-pyridyl)acetamide: Has a different substitution pattern on the pyridyl ring.
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-N-(6-methyl-2-pyridyl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-7-13(8-11(2)16(10)17)21-9-15(20)19-14-6-4-5-12(3)18-14/h4-8H,9H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYDDHYMVQIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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